molecular formula C17H31NO5S B1581228 Ammonium 2-(4-nonylphenoxy)ethyl sulfate CAS No. 31691-97-1

Ammonium 2-(4-nonylphenoxy)ethyl sulfate

Cat. No.: B1581228
CAS No.: 31691-97-1
M. Wt: 361.5 g/mol
InChI Key: RMCWGZGQNDVYCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2-(4-nonylphenoxy)ethyl sulfate typically involves the condensation of nonylphenol with ethylene oxide, followed by sulfation. The reaction conditions often require anhydrous environments to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and ethylene oxide are reacted under controlled temperatures and pressures. The sulfation step is usually carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(4-nonylphenoxy)ethyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides .

Scientific Research Applications

Ammonium 2-(4-nonylphenoxy)ethyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: In biological research, it is employed in cell lysis buffers and protein extraction protocols.

    Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the formulation of detergents, emulsifiers, and dispersing agents

Mechanism of Action

The mechanism of action of ammonium 2-(4-nonylphenoxy)ethyl sulfate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. This property is crucial in applications like emulsification and dispersion. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium nonylphenol ethoxylate sulfate
  • Sodium 2-(4-nonylphenoxy)ethyl sulfate
  • Nonylphenol ethoxylates

Uniqueness

Ammonium 2-(4-nonylphenoxy)ethyl sulfate is unique due to its specific combination of nonylphenol and ethylene oxide, followed by sulfation. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

azanium;2-(4-nonylphenoxy)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCWGZGQNDVYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31691-97-1
Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(4-nonylphenoxy)-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31691-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31691-97-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(4-nonylphenoxy)-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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